N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core with two methyl groups at positions 1 and 3, two oxo groups at positions 2 and 4, and a carboxamide substituent at position 6 linked to a 2,4-dimethoxyphenyl group.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-19-15(22)10-8-13(26-16(10)20(2)17(19)23)14(21)18-11-6-5-9(24-3)7-12(11)25-4/h5-8H,1-4H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCUYAKTHNDZBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NC3=C(C=C(C=C3)OC)OC)C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved by reacting 2-aminothiophene with a suitable aldehyde under acidic conditions to form the intermediate compound. This intermediate is then subjected to cyclization reactions with urea or thiourea to form the thienopyrimidine ring.
The next step involves the introduction of the 2,4-dimethoxyphenyl group. This can be done through a nucleophilic substitution reaction using 2,4-dimethoxybenzyl chloride and the thienopyrimidine intermediate. Finally, the carboxamide group is introduced through an amidation reaction using an appropriate amine and coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like 2,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Studies have indicated that compounds with similar thieno[2,3-d]pyrimidine structures exhibit potent anticancer properties. For instance, derivatives of thieno[2,3-d]pyrimidines have been shown to inhibit tumor growth and induce apoptosis in cancer cell lines . The presence of the 1,3-dimethyl group may enhance this activity through improved receptor binding.
-
Antiviral Properties
- Similar compounds have been investigated for their efficacy against viral infections. For example, certain pyrimidine derivatives have demonstrated inhibitory effects on HIV protease . Given the structural similarities, N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide may also exhibit antiviral activity.
- Anti-inflammatory Effects
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that yield high purity levels. Techniques such as microwave-assisted synthesis have been employed to optimize yields and reduce reaction times .
Synthesis Overview
- Starting Materials : 2-amino-thiophene derivatives and appropriate aldehydes.
- Reaction Conditions : Condensation reactions under controlled temperatures.
- Characterization Techniques : NMR spectroscopy (both and ), IR spectroscopy, and mass spectrometry are used to confirm the structure and purity of synthesized compounds.
Case Studies
- Case Study: Anticancer Activity
- Case Study: Antiviral Research
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Structural Modifications and Electronic Properties
The target compound’s 2,4-dioxo and dimethoxyphenyl groups distinguish it from analogs. Key structural variations in similar compounds include:
- Thioxo vs. For instance, 3-amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-4-oxo-thieno[2,3-d]pyrimidine-6-carboxamide () showed moderate antibacterial activity, likely due to sulfur’s polarizability .
- Aryl Substituents : Replacement of the dimethoxyphenyl group with nitro (), halogenated (), or methylphenyl groups () alters steric and electronic profiles. For example, N-(2,3-dimethylphenyl)-6-methyl-4-(4-methylphenyl)-2-thioxo-tetrahydro-pyrimidine-5-carboxamide () has reduced electron-donating capacity compared to the target compound’s methoxy groups .
Physicochemical Properties
- Solubility: Oxo groups at positions 2 and 4 may enhance aqueous solubility relative to thioxo or amino-substituted analogs ().
Data Table: Key Comparative Features
Biological Activity
N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The compound can be synthesized through the direct condensation of β-dicarbonyl compounds with amines in an aromatic solvent. This method involves refluxing 3,4-dimethoxyacetophenone with dimethylformamide-dimethylacetal in dry xylene. The yield of this process is approximately 66%, with a melting point of 123.7 °C .
Biological Activity Overview
Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit a range of biological activities, particularly in cancer treatment. The specific compound has been evaluated for its cytotoxic effects on various cancer cell lines.
In Vitro Studies
- Cytotoxicity against Cancer Cells : A study evaluated the cytotoxic activity of synthesized thieno[2,3-d]pyrimidine derivatives against the MDA-MB-231 breast cancer cell line. The compound exhibited significant inhibitory effects with an IC50 value of 27.6 μM .
- Mechanism of Action : The compound's mechanism may involve the inhibition of key signaling pathways associated with tumor growth and proliferation. For instance, it has been suggested that similar compounds interact with enzymes and receptors pivotal in cancer progression like EGFR and PI3K .
Case Studies
Several studies have highlighted the effectiveness of thieno[2,3-d]pyrimidine derivatives:
- Study on Structural Variants : In a comparative analysis of various derivatives, it was found that those substituted with electron-withdrawing groups showed enhanced cytotoxicity against MDA-MB-231 cells compared to others .
- Combination Therapy : Research indicated that when used in combination with established chemotherapeutics like paclitaxel, these compounds could enhance overall efficacy against resistant cancer cell lines .
Data Table: Biological Activity Summary
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 | 27.6 | Inhibition of EGFR and PI3K pathways |
| Thieno[2,3-d]pyrimidine derivative X | MDA-MB-231 | 29.3 | Enhanced cytotoxicity via p-π conjugation effect |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
